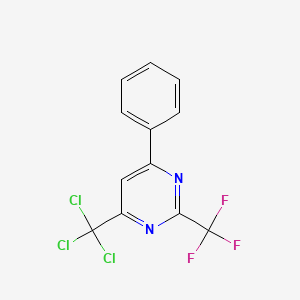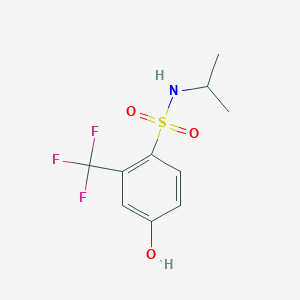
3-(7,8-Dihydroxy-2-oxo-2H-chromen-4-yl)-benzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(7,8-Dihydroxy-2-oxo-2H-chromen-4-yl)-benzoic acid methyl ester is a complex organic compound that belongs to the class of chromen-4-yl derivatives. This compound is characterized by its unique structure, which includes a chromen-4-yl core with dihydroxy and oxo functional groups, as well as a benzoic acid methyl ester moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7,8-Dihydroxy-2-oxo-2H-chromen-4-yl)-benzoic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7,8-dihydroxy-4-chromenone with methyl 3-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(7,8-Dihydroxy-2-oxo-2H-chromen-4-yl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Amide or ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(7,8-Dihydroxy-2-oxo-2H-chromen-4-yl)-benzoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(7,8-Dihydroxy-2-oxo-2H-chromen-4-yl)-benzoic acid methyl ester involves its interaction with various molecular targets and pathways. The dihydroxy groups can scavenge free radicals, providing antioxidant effects. The compound may also inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,8-Dihydroxy-4-chromenone: Shares the chromen-4-yl core but lacks the benzoic acid methyl ester moiety.
Methyl 3-bromobenzoate: Contains the benzoic acid methyl ester moiety but lacks the chromen-4-yl core.
Uniqueness
3-(7,8-Dihydroxy-2-oxo-2H-chromen-4-yl)-benzoic acid methyl ester is unique due to the combination of the chromen-4-yl core with dihydroxy and oxo functional groups and the benzoic acid methyl ester moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C17H12O6 |
|---|---|
Molekulargewicht |
312.27 g/mol |
IUPAC-Name |
methyl 3-(7,8-dihydroxy-2-oxochromen-4-yl)benzoate |
InChI |
InChI=1S/C17H12O6/c1-22-17(21)10-4-2-3-9(7-10)12-8-14(19)23-16-11(12)5-6-13(18)15(16)20/h2-8,18,20H,1H3 |
InChI-Schlüssel |
RQTGIIVZVYTWRA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=O)OC3=C2C=CC(=C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



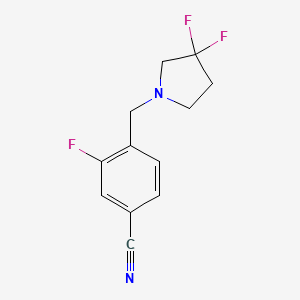
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722189.png)
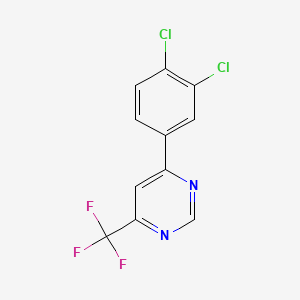
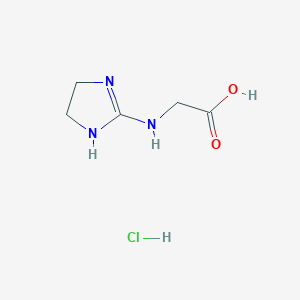
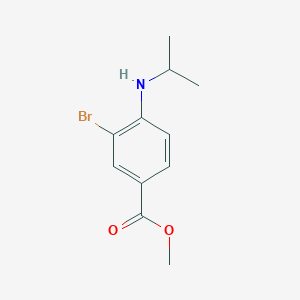
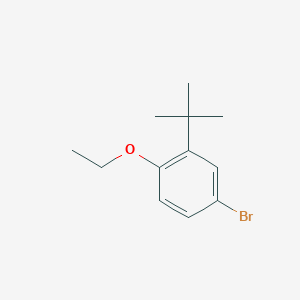
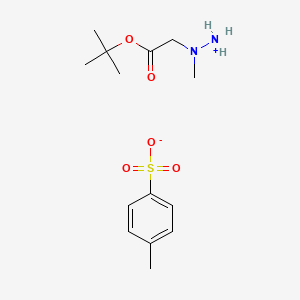

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B13722212.png)

